molecular formula C14H14ClNO B14685780 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride CAS No. 31771-05-8

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride

Katalognummer: B14685780
CAS-Nummer: 31771-05-8
Molekulargewicht: 247.72 g/mol
InChI-Schlüssel: XFUAUNXVZYEABH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-ol, 5,6-dihydro-, hydrochloride include:

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

31771-05-8

Molekularformel

C14H14ClNO

Molekulargewicht

247.72 g/mol

IUPAC-Name

5-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ol;hydrochloride

InChI

InChI=1S/C14H13NO.ClH/c16-14-12-4-2-1-3-10(12)5-6-11-7-8-15-9-13(11)14;/h1-4,7-9,14,16H,5-6H2;1H

InChI-Schlüssel

XFUAUNXVZYEABH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C(C3=C1C=CN=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.